(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione
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Overview
Description
(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione is a highly oxygenated natural product known for its antifungal and anticancer properties. This compound has garnered significant interest in the scientific community due to its complex structure and potent biological activities .
Preparation Methods
(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione can be synthesized through a series of chemical reactions. The formal total synthesis involves 10 steps and achieves a 15% overall yield from O-methylnaphthazarin . Key steps in the synthesis include:
Diels-Alder Reaction: The naphthoquinone undergoes a Diels-Alder condensation with cyclopentadiene, yielding methanoanthraquinone.
Reduction: The methanoanthraquinone is reduced with sodium borohydride in tetrahydrofuran/methanol to form a triol.
Demethylation and Cyclization: The diaryl ether is demethylated with lithium diphenylphosphine in tetrahydrofuran, followed by cyclization with iodobenzene diacetate in hexafluoroisopropanol to yield a spiro-13-dioxane derivative.
Silylation and Oxidation: The spiro-13-dioxane derivative is selectively silylated and then oxidized with pyridinium dichromate in dimethylformamide to form a diketonic compound.
Epoxidation and Retro-Diels-Alder Reaction: The diketonic compound is epoxidized with hydrogen peroxide and potassium carbonate in tetrahydrofuran/water, followed by a retro-Diels-Alder reaction in refluxing diphenyl ether to yield the silylated precursor.
Desilylation: The final compound is desilylated with hydrofluoric acid in acetonitrile/water to produce diepoxin sigma.
Chemical Reactions Analysis
(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione undergoes various chemical reactions, including:
Oxidation: The initial oxidation step involves ferric chloride in acetonitrile/methanol.
Reduction: Sodium borohydride in tetrahydrofuran/methanol is used for the reduction step.
Substitution: The coupling reaction involves cuprous oxide in refluxing pyridine.
Cyclization: Iodobenzene diacetate in hexafluoroisopropanol is used for cyclization.
Epoxidation: Hydrogen peroxide and potassium carbonate in tetrahydrofuran/water are used for epoxidation.
Retro-Diels-Alder Reaction: This reaction occurs in refluxing diphenyl ether.
Scientific Research Applications
(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione has a wide range of scientific research applications:
Mechanism of Action
(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione exerts its effects through several molecular targets and pathways:
Comparison with Similar Compounds
(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione is unique compared to other similar compounds due to its highly oxygenated structure and potent biological activities. Similar compounds include:
Diepoxin zeta: Another spirobisnaphthalene with notable antifungal and anticancer activities.
Palmarumycin CP17: A naphthoquinone derivative with antifungal properties.
This compound stands out due to its complex synthesis and significant biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
152697-41-1 |
---|---|
Molecular Formula |
C20H12O7 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
(3'S,5'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione |
InChI |
InChI=1S/C20H12O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15,17,21H/t12-,15+,17+,18?,19?/m0/s1 |
InChI Key |
HYDQYYPALJMCCU-OAWNVEJFSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)C(=O)C67C4(O6)C(=O)C=C[C@@H]7O)OC3=CC=C2 |
SMILES |
C1=CC2=C3C(=C1)OC4(C5C(O5)C(=O)C67C4(O6)C(=O)C=CC7O)OC3=CC=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)OC4(C5C(O5)C(=O)C67C4(O6)C(=O)C=CC7O)OC3=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
diepoxin sigma SCH 49209 SCH-49209 SCH49209 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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